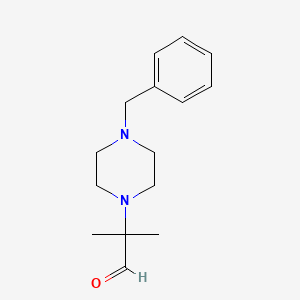

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal

Description

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal is a benzylpiperazine derivative characterized by a propanal backbone substituted with a methyl group and a 4-benzylpiperazine moiety. The aldehyde functional group distinguishes it from related derivatives, which often feature ketones, esters, or heterocyclic systems .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,13-18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPOHDRPWMANLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal typically involves the reaction of 4-benzylpiperazine with 2-methylpropanal under specific conditions. One common method includes the reductive amination of 4-benzylpiperazine with 2-methylpropanal using sodium cyanoborohydride in methanol . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: 2-(4-Benzylpiperazin-1-yl)-2-methylpropanoic acid.

Reduction: 2-(4-Benzylpiperazin-1-yl)-2-methylpropanol.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as an intermediate in synthesizing more complex molecules, facilitating the development of new chemical entities.

- Reagent : It is used in various chemical reactions to explore new synthetic pathways.

Biology

- Receptor Binding Studies : The compound is investigated as a ligand for receptor binding, which aids in understanding receptor-ligand interactions and signaling pathways.

- Biological Pathways : It acts as a probe to study various biological pathways, enhancing our understanding of cellular mechanisms.

Medicine

- Anticancer Activity : Studies have demonstrated that 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), inducing apoptosis through caspase activation pathways. The IC50 values for MCF-7 cells were approximately 15 µM.

- Anti-inflammatory Properties : In preclinical models, this compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6, indicating its applicability in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes due to its versatile chemical properties.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 and HeLa cell lines; IC50 ~ 15 µM | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 production in preclinical models | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Bone Resorption Inhibition | Inhibits osteoclast differentiation, potential use in osteoporosis treatment |

Study on Cancer Cell Lines

A study evaluated the cytotoxicity of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values of approximately 15 µM for MCF-7 cells.

Anti-inflammatory Model

In an animal model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests its potential therapeutic application in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to have a similar mechanism to other piperazine derivatives, which often act as agonists or antagonists at various receptor sites .

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal with structurally or functionally related benzylpiperazine derivatives, focusing on substituent effects, AChE inhibitory activity, and binding modes.

Table 1: Comparison of Key Benzylpiperazine Derivatives

Structural and Functional Analysis

A. Substituent Effects on AChE Inhibition

- Electron-Withdrawing Groups (EWGs): Derivatives with o-Cl (4a) or p-NO₂ substituents exhibit the highest AChE inhibition (IC50 < 1 μM), attributed to enhanced interactions with the enzyme’s catalytic anionic site (CAS) .

Electron-Donating Groups (EDGs):

B. Binding Mode Comparisons

- Compound 4a vs. Donepezil: Molecular docking reveals that 4a occupies the CAS and peripheral anionic site (PAS) of AChE, overlapping with donepezil’s binding mode. This dual-site interaction is critical for high inhibitory activity .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-2-methylpropanal is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal can be described as follows:

- IUPAC Name : 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal

- Molecular Formula : C_{15}H_{20}N_2O

- Molecular Weight : 248.33 g/mol

This compound features a piperazine ring, which is often associated with various pharmacological activities, including neuropharmacological effects.

Pharmacological Effects

Research indicates that 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal exhibits several biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. The following table summarizes key findings related to its pharmacological effects:

The mechanisms underlying the biological activity of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal involve interaction with various neurotransmitter systems and cellular pathways:

- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly the 5-HT_2A receptor, influencing mood and anxiety levels.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, contributing to its anticancer properties.

- Neuroprotective Pathways : The compound may activate neuroprotective pathways that reduce oxidative stress and inflammation in neuronal cells, thereby providing protection against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal:

- Antidepressant Activity Study :

- Cancer Cell Line Testing :

- Neuroprotective Effects :

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution (e.g., coupling benzylpiperazine with a brominated aldehyde precursor) followed by purification via column chromatography. Optimization parameters include:

- Temperature : 60–80°C for nucleophilic substitution to balance reaction rate and byproduct formation .

- Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: benzyl protons (δ 7.2–7.4 ppm), piperazine methylene (δ 2.5–3.5 ppm), and aldehyde proton (δ 9.8–10.2 ppm) .

- ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and quaternary carbons in the piperazine ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (theoretical m/z calculated for C₁₆H₂₃N₂O: 265.18) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal?

- Tools : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals .

- Strategies :

- Apply restraints to flexible moieties (e.g., benzylpiperazine ring) to reduce overfitting.

- Validate thermal displacement parameters (ADPs) using the Hirshfeld test to detect outliers .

- Cross-reference with spectroscopic data to resolve ambiguities in electron density maps .

Q. What approaches are effective in establishing structure-activity relationships (SAR) for this compound when biological data is limited?

- Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like serotonin receptors, leveraging the piperazine moiety’s known interactions .

- Use QSAR models to correlate substituent effects (e.g., aldehyde reactivity) with predicted activity .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-(4-Benzylpiperazin-1-yl)-4-bromobenzaldehyde) to infer bioactivity trends .

Q. How can the reactivity of the aldehyde group be exploited in derivatization studies?

- Reaction Pathways :

- Nucleophilic Addition : React with amines (e.g., hydrazines) to form hydrazones for probe development .

- Oxidation : Convert to carboxylic acid derivatives using KMnO₄ or Ag₂O for solubility modulation .

- Analytical Validation : Track derivatization efficiency via IR (loss of aldehyde C=O stretch at ~1720 cm⁻¹) and LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.